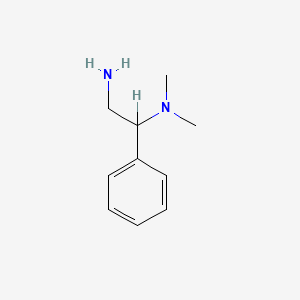

(2-Amino-1-phenylethyl)dimethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49411. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSAPTWLWWYADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287164 | |

| Record name | (2-Amino-1-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-21-8 | |

| Record name | 6342-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Amino-1-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-1-phenylethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Amino-1-phenylethyl)dimethylamine chemical properties

<Technical Guide: (2-Amino-1-phenylethyl)dimethylamine >

An In-depth Examination of N¹,N¹-dimethyl-1-phenylethane-1,2-diamine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenethylamine derivative with significant potential in pharmaceutical and chemical synthesis. The ambiguous common name is clarified to its standard IUPAC designation, N¹,N¹-dimethyl-1-phenylethane-1,2-diamine. This document details the compound's physicochemical properties, outlines established and theoretical synthetic pathways, describes robust analytical methodologies for its characterization, and explores its current and prospective applications. It is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists engaged in work involving chiral diamines and phenethylamine analogues.

Introduction and Nomenclature

The compound commonly referred to as this compound is a chiral diamine belonging to the broad class of substituted phenethylamines.[1] This class of compounds is notable for a wide range of biological activities, stemming from their structural similarity to endogenous catecholamine neurotransmitters like dopamine and norepinephrine.[1] The user-provided name is non-standard and structurally ambiguous. Based on depositor-supplied synonyms in chemical databases, the correct IUPAC name for the principal compound of interest is N¹,N¹-dimethyl-1-phenylethane-1,2-diamine .[2][3]

This molecule features a phenethylamine backbone with two key modifications: a primary amine at the C2 position (the terminal end of the ethyl chain) and a tertiary dimethylamino group at the C1 position, which is also the chiral center bonded to the phenyl ring. This arrangement creates a valuable scaffold for asymmetric synthesis and as a precursor for more complex molecules. This guide will use the IUPAC name or the specific CAS number 6342-21-8 to avoid ambiguity.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of N¹,N¹-dimethyl-1-phenylethane-1,2-diamine are summarized below.

Physical and Chemical Data

Quantitative data has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| IUPAC Name | N¹,N¹-dimethyl-1-phenylethane-1,2-diamine | [2][4] |

| Synonyms | This compound | [2][3] |

| CAS Number | 6342-21-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₆N₂ | [2][3] |

| Molecular Weight | 164.25 g/mol | [2][3] |

| Appearance | Light yellow liquid | [3] |

| Melting Point | 79-82 °C (literature value, may refer to a salt form) | [5] |

| Topological Polar Surface Area | 29.3 Ų | [2] |

| Purity | ≥ 98% (by NMR) | [3] |

Spectroscopic Profile

While specific spectra are proprietary or not publicly available, the expected spectroscopic signatures can be predicted based on the structure. These are critical for identity confirmation during synthesis and quality control.

-

¹H-NMR (Proton NMR): The spectrum would be complex but predictable. Key signals would include a singlet for the six protons of the N(CH₃)₂ group, multiplets for the aromatic protons of the phenyl ring, and distinct signals for the diastereotopic protons of the -CH₂-NH₂ group and the single proton at the chiral center (-CH-).

-

¹³C-NMR (Carbon NMR): The spectrum will show distinct peaks for the two methyl carbons, the two aliphatic carbons of the ethyl chain, and the aromatic carbons (four signals due to symmetry).

-

Mass Spectrometry (MS): The exact mass is 164.1313 Da.[2] Electron impact (EI) ionization would likely show a molecular ion peak (M⁺) at m/z = 164, with characteristic fragmentation patterns involving the loss of amine and methyl groups, and cleavage at the benzylic position.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the phenyl ring.

Synthesis and Manufacturing

The synthesis of chiral diamines like N¹,N¹-dimethyl-1-phenylethane-1,2-diamine is a topic of significant interest, particularly for their use as ligands in asymmetric catalysis. While a specific, detailed industrial synthesis for this exact molecule is not widely published, a general, logical pathway can be derived from established organic chemistry principles and related literature. A common approach involves the reductive amination of a suitable keto-precursor.

Proposed Retrosynthetic Pathway

A logical disconnection approach points to phenylglyoxal or a related α-keto aldehyde as a potential starting material. The synthesis would involve the sequential introduction of the two different amine functionalities.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Synthetic Protocol (Illustrative)

This protocol is an illustrative example based on common laboratory procedures for similar transformations.

-

Step 1: Synthesis of α-(Dimethylamino)acetophenone.

-

To a solution of 2-bromoacetophenone in a suitable solvent like acetonitrile, add an excess (2.2 equivalents) of dimethylamine (often as a solution in THF or ethanol).

-

The reaction is typically run at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

-

An aqueous workup is performed to remove excess amine and salts, followed by extraction with an organic solvent (e.g., ethyl acetate) and purification, typically by column chromatography, to yield the aminoketone intermediate.

-

-

Step 2: Reductive Amination.

-

Dissolve the α-(Dimethylamino)acetophenone intermediate in a solvent suitable for reductive amination, such as methanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common choices as they are selective for the iminium ion formed in situ.

-

The reaction is stirred, often overnight, at room temperature.

-

The reaction is quenched, followed by an acidic and then basic wash to remove unreacted materials and byproducts.

-

The final product is isolated after extraction and solvent removal. Purification via distillation under reduced pressure or chromatography may be necessary to achieve high purity.[3]

-

Analytical Methodologies

Robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies.

Identity and Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an ideal method for both identification and purity assessment. A non-polar capillary column (e.g., DB-5ms) can be used. The mass spectrum provides definitive structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to assess purity. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (acetonitrile or methanol) is suitable. Detection can be achieved using a UV detector (monitoring the phenyl ring's absorbance, ~254 nm) or a mass spectrometer (LC-MS).

-

Chiral HPLC: To resolve and quantify the enantiomers, a chiral stationary phase is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating chiral amines.

Quantification in Biological Matrices

For drug development professionals, quantifying the compound in plasma, urine, or tissue is a critical task.

Caption: Typical workflow for quantifying the analyte in biological samples.

Protocol: Quantification by LC-MS/MS

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of the sample, add an internal standard (typically a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatography:

-

Use a reversed-phase C18 column with gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A typical gradient might run from 5% to 95% B over several minutes.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the precursor ion (the protonated molecule, [M+H]⁺) and at least two product ions for both the analyte and the internal standard. This ensures high selectivity and sensitivity.

-

Applications in Research and Drug Development

Substituted phenethylamines are a cornerstone of medicinal chemistry.[1] While N¹,N¹-dimethyl-1-phenylethane-1,2-diamine is not an active pharmaceutical ingredient itself, its structure makes it a valuable intermediate and research tool.[3][4]

-

Pharmaceutical Intermediate: The primary application is as a key building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.[3][4] Its vicinal diamine structure is a common motif in ligands for various receptors and enzymes. For example, related N,N-dimethyl-N'-phenylethane-1,2-diamine structures are precursors to antihistamines like Methaphenilene.[6]

-

Asymmetric Synthesis: Chiral vicinal diamines are powerful ligands for transition metal catalysts used in asymmetric synthesis. They can be used to induce stereoselectivity in reactions like hydrogenation, cyclopropanation, and C-C bond formation.[7]

-

Research Chemical: As a substituted phenethylamine, it may be used in pharmacological research to probe structure-activity relationships (SAR) at monoamine transporters or receptors (e.g., serotonin, dopamine, norepinephrine receptors).[8][9] N-alkylation of the primary amine can be used to generate a library of compounds for screening.

-

Other Industrial Applications: The compound has also been cited for use in non-pharmaceutical areas, including as a curing agent for epoxy resins and in the formulation of agrochemicals to enhance efficacy.[3][4]

Safety and Handling

Proper handling of this chemical is essential due to its hazardous properties.

-

GHS Hazard Statements: The compound is classified as causing severe skin burns and eye damage (H314).[2] Some sources also indicate it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[2][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 0-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- PubChem. This compound.

- Chapman, N. B., Clarke, K., & Strickland, R. D. (1965). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines, and related compounds. Proceedings of the Royal Society of London. Series B. Biological Sciences, 163(990), 116-135. [Link]

- Wikipedia. (2024). Substituted phenethylamine. [Link]

- LookChem. This compound. [Link]

- PubChem. N,N'-dimethyl-1-phenylethane-1,2-diamine.

- ChemSynthesis. N,N'-dimethyl-1,2-diphenylethane-1,2-diamine. [Link]

- Wikipedia. (2023). Methaphenilene. [Link]

- ResearchGate. (2009). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

- PubChem. [(1R)-2-amino-1-phenylethyl]dimethylamine.

- PubChem. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine.

- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57. [Link]

- Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 1-14. [Link]

- Cunningham, M., & P. (2022). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity.

- Wikipedia. (2023). 1,1-Dimethylethylenediamine. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16N2 | CID 241652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Methaphenilene - Wikipedia [en.wikipedia.org]

- 7. (1S,2S)-N,N′-二甲基-1,2-二苯基-1,2-乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | C10H16N2 | CID 7131021 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Amino-1-phenylethyl)dimethylamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Amino-1-phenylethyl)dimethylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a versatile diamine intermediate also known as N¹,N¹-Dimethyl-1-phenylethane-1,2-diamine.[1] This document is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of established synthetic routes, including the Eschweiler-Clarke reaction and the Leuckart-Wallach reaction. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound (IUPAC Name: N,N-dimethyl-1-phenylethane-1,2-diamine) is a key building block in organic synthesis.[2][3] Its unique structure, featuring both a primary and a tertiary amine, makes it a valuable intermediate in the production of a wide range of biologically active molecules.[1] Its applications are diverse, spanning several key industrial and research sectors:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2]

-

Agrochemical Formulations: The compound is utilized in creating effective pesticides and herbicides, where it can enhance absorption in plant systems.[1][2]

-

Polymer Chemistry: It functions as a curing agent or hardener for epoxy resins, imparting improved mechanical strength and chemical resistance to the final polymers.[1][2]

This guide will focus on the practical synthesis of this compound, providing the necessary theoretical and procedural foundation for its successful laboratory preparation.

Principal Synthetic Pathways

The synthesis of this compound can be approached through several established reductive amination strategies. Reductive amination is a powerful class of reactions for forming carbon-nitrogen bonds, involving the conversion of a carbonyl group to an amine via an intermediate imine.[4][5] We will explore the most prominent and reliable methods.

Pathway A: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary or secondary amines to yield tertiary amines.[6][7] This one-pot procedure utilizes excess formaldehyde as the methyl source and formic acid as the reducing agent.[8] A key advantage of this reaction is that it selectively produces tertiary amines and prevents the formation of quaternary ammonium salts, as the tertiary amine product cannot form another imine or iminium ion.[7]

2.1.1. Mechanistic Rationale

The reaction proceeds through two main stages:

-

Imine/Iminium Ion Formation: The starting primary amine (in this case, a precursor like 1-phenyl-1,2-ethanediamine) first undergoes a nucleophilic attack on formaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion.[6][7]

-

Reductive Methylation: The formic acid acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the methylated amine and releasing carbon dioxide gas, which drives the reaction to completion.[6][7] For a primary amine, this process occurs twice to yield the dimethylated product.[8]

The overall process is a reductive alkylation that is typically performed at elevated temperatures (80-100 °C) in an aqueous solution.[6][7]

2.1.2. Experimental Protocol: Synthesis from 1-Phenylethane-1,2-diamine

This protocol outlines the dimethylation of 1-phenylethane-1,2-diamine.

Reagents:

-

1-Phenylethane-1,2-diamine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (98-100%)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide (pellets or concentrated solution)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-phenylethane-1,2-diamine.

-

Carefully add an excess of formic acid (approx. 2.5 equivalents) and formaldehyde solution (approx. 2.5 equivalents). The reaction is exothermic; addition may need to be controlled with an ice bath.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.[7]

-

After cooling to room temperature, make the solution strongly acidic by adding concentrated hydrochloric acid. This step protonates the desired product and helps in removing unreacted formaldehyde and other byproducts.

-

Wash the acidic aqueous solution with diethyl ether or dichloromethane to remove non-basic impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of sodium hydroxide. This deprotonates the diamine, liberating the free base.

-

Extract the product from the aqueous layer with several portions of diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Pathway B: The Leuckart-Wallach Reaction

The Leuckart reaction is another form of reductive amination that converts aldehydes or ketones into amines.[9] It traditionally uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-165 °C).[9][10] This method can be adapted to synthesize the target compound from a suitable ketone precursor.

2.2.1. Mechanistic Rationale

When using ammonium formate, the reaction is believed to proceed as follows:

-

Ammonia, formed from the dissociation of ammonium formate, performs a nucleophilic attack on the carbonyl carbon of the precursor ketone (e.g., 2-amino-1-phenyl-1-ethanone).[9]

-

This leads to the formation of an iminium ion intermediate.

-

The formate ion then acts as a hydride source, reducing the iminium ion to the corresponding amine, with the concurrent release of carbon dioxide.[9][11]

2.2.2. Experimental Protocol: Synthesis from 2-Amino-1-phenyl-1-ethanone

Reagents:

-

2-Amino-1-phenyl-1-ethanone hydrochloride

-

Dimethylammonium formate (can be prepared in situ from dimethylamine and formic acid) or N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution

Procedure:

-

In a high-pressure reaction vessel, combine 2-amino-1-phenyl-1-ethanone hydrochloride with a significant excess of dimethylammonium formate or DMF.

-

Heat the mixture to 150-170°C for 6-10 hours. The reaction should be monitored for the consumption of the starting ketone.

-

After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze any formyl intermediates.[11]

-

Follow the same workup procedure as described for the Eschweiler-Clarke reaction (steps 4-9) to isolate and purify the final product.

Data Presentation

Comparison of Synthetic Pathways

| Parameter | Eschweiler-Clarke Reaction | Leuckart-Wallach Reaction |

| Precursor | 1-Phenylethane-1,2-diamine | 2-Amino-1-phenyl-1-ethanone |

| Reagents | Formaldehyde, Formic Acid | Dimethylammonium formate or DMF |

| Temperature | 80-100 °C[6] | 120-170 °C[9][11] |

| Pressure | Atmospheric | Atmospheric to elevated |

| Key Advantages | High selectivity, avoids quaternization, milder conditions.[7] | Utilizes a ketone precursor. |

| Key Disadvantages | Requires a diamine precursor. | Harsher reaction conditions, potential for side reactions. |

| Typical Yields | Often >80%[6] | Variable, often moderate to good. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1][3] |

| Molecular Weight | 164.25 g/mol | [1][3] |

| IUPAC Name | N,N-dimethyl-1-phenylethane-1,2-diamine | [2][3] |

| CAS Number | 6342-21-8 | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 217 °C at 760 mmHg | [12] |

| Density | 0.983 g/cm³ | [12] |

Visualization of Pathways and Mechanisms

Overall Synthetic Strategy

Caption: Overview of synthetic routes to the target molecule.

Eschweiler-Clarke Reaction Mechanism

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C10H16N2 | CID 241652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Structure Elucidation of N,N'-dimethyl-1-phenylethane-1,2-diamine

Introduction

N,N'-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in various chemical applications, including asymmetric catalysis and the synthesis of pharmacologically active compounds.[1][2] Its utility is intrinsically linked to its precise molecular structure. The presence of a phenyl group, a chiral center, and two distinct nitrogen environments necessitates a multi-faceted analytical approach for unambiguous structure elucidation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural confirmation of N,N'-dimethyl-1-phenylethane-1,2-diamine. We will move beyond a simple recitation of techniques to explore the causality behind experimental choices, detailing an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment. For the purpose of this guide, we will focus on the structure corresponding to IUPAC name N,N'-dimethyl-1-phenylethane-1,2-diamine , with the molecular formula C₁₀H₁₆N₂.[3]

Foundational Physicochemical Properties

A prerequisite to any analytical workflow is the compilation of the target molecule's fundamental properties. This data provides the theoretical basis for interpreting spectroscopic results, such as the expected molecular weight in mass spectrometry.

| Property | Value | Source |

| IUPAC Name | N,N'-dimethyl-1-phenylethane-1,2-diamine | PubChem[3] |

| Molecular Formula | C₁₀H₁₆N₂ | PubChem[3] |

| Molecular Weight | 164.25 g/mol | PubChem[3] |

| Exact Mass | 164.1313 Da | PubChem[3] |

| SMILES | CNCC(C1=CC=CC=C1)NC | PubChem[3] |

The Integrated Spectroscopic Workflow

The confirmation of a molecular structure is not a linear process but rather a convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive and irrefutable solution. The workflow below illustrates the parallel and synergistic application of NMR, MS, and IR spectroscopy for the elucidation of N,N'-dimethyl-1-phenylethane-1,2-diamine.

Sources

A Technical Guide to the Spectroscopic Characterization of (2-Amino-1-phenylethyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2-Amino-1-phenylethyl)dimethylamine, also known by its IUPAC name N,N-dimethyl-1-phenylethane-1,2-diamine, is a versatile diamine with the chemical formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1][2][3]. Its structure, featuring a chiral center and both a primary and a tertiary amine, makes it a valuable intermediate in various fields. It serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is utilized in the formulation of agrochemicals and as a curing agent in polymer chemistry[4][5][6].

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key features of this compound are:

-

Aromatic Ring: A monosubstituted benzene ring.

-

Ethylenediamine Backbone: A two-carbon chain with two nitrogen atoms.

-

Chiral Center: The carbon atom bonded to the phenyl group (C1).

-

Primary Amine (-NH₂): Attached to C2 of the ethyl backbone.

-

Tertiary Amine (-N(CH₃)₂): Attached to C1 of the ethyl backbone.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule.

Experimental Protocol (Electron Ionization - EI)

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal for this analysis, as the GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Injection: 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

-

-

MS Parameters (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

Source Temperature: ~230 °C.

-

This protocol is a standard method for the analysis of small organic molecules and ensures robust ionization and fragmentation[7].

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Predicted Ion | Interpretation |

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₁₀H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage, formation of the [C₆H₅CH=N(CH₃)₂]⁺ ion |

| 72 | [C₄H₁₀N]⁺ | α-cleavage, formation of the [CH₂=N(CH₃)₂]⁺ ion |

| 44 | [C₂H₆N]⁺ | Cleavage of the C1-C2 bond, formation of the [CH₂NH₂]⁺ ion |

Data is predicted based on common fragmentation patterns of phenylethylamines and related structures.[8][9]

Interpretation of Fragmentation

The primary fragmentation pathway is expected to be driven by the nitrogen atoms, which stabilize adjacent positive charges.

-

Molecular Ion: The molecular ion peak at m/z 164 confirms the molecular weight of the compound[1].

-

α-Cleavage: The most significant fragmentation is anticipated to be the cleavage of the C1-C2 bond (α-cleavage relative to the phenyl group and the tertiary amine). This can lead to two primary fragment ions:

-

A highly stabilized benzylic ion at m/z 120 ([C₆H₅CH=N(CH₃)₂]⁺). This is often the base peak in the spectra of similar compounds.

-

An ion at m/z 44 corresponding to the [CH₂(NH₂)]⁺ fragment.

-

-

Loss of Methyl Group: The loss of a methyl radical from the dimethylamino group can lead to a peak at m/z 149.

Caption: Predicted primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for acquiring the IR spectrum of liquid or solid samples with minimal preparation.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a single drop of the neat liquid this compound on the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired before the sample spectrum and subtracted from it.

This is a standard, widely used protocol for obtaining high-quality IR spectra of liquid samples[7].

Predicted IR Absorption Bands

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3080 - 3010 | C-H stretch | Aromatic C-H |

| 2970 - 2820 | C-H stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1250 - 1020 | C-N stretch | C-N Amines |

| 770 - 730 and 710 - 690 | C-H out-of-plane bend | Monosubstituted Benzene |

Predicted wavenumbers are based on standard IR correlation tables and data from similar compounds like phenylethylamine and dimethylamine.[10][11][12]

Interpretation of the IR Spectrum

-

N-H Vibrations: The most telling feature will be the presence of two bands in the 3400-3250 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine. A broad absorption may also be present due to hydrogen bonding.

-

C-H Vibrations: The spectrum will show sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and stronger peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethyl backbone and the methyl groups.

-

Aromatic Ring: A series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the benzene ring. The substitution pattern is confirmed by the strong out-of-plane bending bands in the 770-690 cm⁻¹ region.

-

C-N Vibrations: The C-N stretching vibrations will appear in the fingerprint region (1250-1020 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS at 0 ppm[13].

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.5 - 3.3 | Doublet of doublets | 1H | Methine proton (CH -Ph) |

| ~ 2.9 - 2.7 | Multiplet | 2H | Methylene protons (CH₂ -NH₂) |

| ~ 2.20 | Singlet | 6H | Dimethyl protons (-N(CH₃ )₂) |

| ~ 1.5 - 1.2 | Broad Singlet | 2H | Amine protons (-NH₂ ) |

Predicted chemical shifts are based on data from analogous compounds such as N,N-dimethyl-1-phenylethylamine and general principles of NMR spectroscopy.[4][14]

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 138 | Quaternary aromatic carbon (C-ipso) |

| ~ 129 - 127 | Aromatic methine carbons (C-ortho, C-meta, C-para) |

| ~ 70 - 65 | Methine carbon ( C H-Ph) |

| ~ 50 - 45 | Methylene carbon ( C H₂-NH₂) |

| ~ 45 - 40 | Dimethyl carbons (-N(C H₃)₂) |

Predicted chemical shifts are based on data from related structures and standard ¹³C NMR chemical shift ranges.[3][9]

Interpretation of NMR Spectra

-

¹H NMR:

-

The aromatic region (7.35-7.20 ppm) will show a complex multiplet integrating to 5 protons, confirming the monosubstituted phenyl group.

-

The methine proton (CH-Ph) is expected to be a doublet of doublets due to coupling with the two diastereotopic methylene protons.

-

The methylene protons (CH₂-NH₂) will likely appear as a multiplet.

-

A sharp singlet integrating to 6 protons around 2.20 ppm is the characteristic signal for the two equivalent methyl groups of the dimethylamino moiety.

-

The primary amine protons will appear as a broad singlet that can exchange with D₂O.

-

-

¹³C NMR:

-

The aromatic region will show multiple signals between 140 and 127 ppm.

-

The two aliphatic carbons will be distinct, with the methine carbon attached to the phenyl group appearing further downfield (~70-65 ppm) than the methylene carbon attached to the primary amine (~50-45 ppm).

-

The two methyl carbons of the dimethylamino group will be equivalent and appear as a single peak around 45-40 ppm.

-

Caption: Predicted NMR assignments for this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging established methodologies and comparative data from analogous structures, researchers can confidently acquire and interpret MS, IR, and NMR data for this compound. The predicted data tables and interpretations herein serve as a robust baseline for structural confirmation, purity assessment, and further investigation into the chemistry of this important molecule.

References

- PubChem Compound Summary for CID 241652, this compound. National Center for Biotechnology Information.

- Bhaskarapillai, A., et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Journal of Engineering and Applied Science, 71(136).

- (2-amino-1-phenylethyl) dimethylamine suppliers USA. USA Chemical Suppliers.

- PubChemLite for this compound (C10H16N2). PubChemLite.

- PubChemLite for this compound (C10H16N2). PubChemLite.

- Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 275, 83-89.

- Infrared spectrum of dimethylamine. Doc Brown's Chemistry.

- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Human Metabolome Database.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Human Metabolome Database.

- PubChem Compound Summary for CID 66053, N,N-Dimethylethylenediamine. National Center for Biotechnology Information.

- PubChem Compound Summary for CID 8070, N,N'-Dimethylethylenediamine. National Center for Biotechnology Information.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Dimethylamine. NIST WebBook, SRD 69. National Institute of Standards and Technology.

- IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 16(9), 4179-4188.

- NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin.

Sources

- 1. This compound | C10H16N2 | CID 241652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 3. hmdb.ca [hmdb.ca]

- 4. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. hmdb.ca [hmdb.ca]

- 10. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Dimethylamine [webbook.nist.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Physical and chemical properties of (2-Amino-1-phenylethyl)dimethylamine

An In-depth Technical Guide to (2-Amino-1-phenylethyl)dimethylamine

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile diamine compound. With applications ranging from a key intermediate in pharmaceutical synthesis to a component in agrochemical formulations, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development.[1][2] This document delves into its structural features, physicochemical parameters, spectral signatures, reactivity, and safe handling protocols, offering field-proven insights and methodologies for its practical application.

Chemical Identity and Molecular Structure

Nomenclature and Identifiers

The compound is systematically known in accordance with IUPAC nomenclature and is registered under several identifiers for unambiguous tracking in chemical databases and regulatory frameworks.

Molecular Structure

This compound features a chiral center at the benzylic carbon, bonded to a phenyl group, a primary amino group, a dimethylamino group, and a hydrogen atom. The presence of both a primary and a tertiary amine contributes to its distinct chemical reactivity and utility as a building block in organic synthesis.[1]

Caption: Standard workflow for chemical identity and purity verification.

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice depends on the sample's solubility and the need to observe exchangeable protons.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans will be required.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign chemical shifts and coupling constants to the respective protons. Assign the peaks in the ¹³C spectrum. Compare the data with predicted spectra or reference data.

Protocol: GC-MS Analysis

Objective: To assess the purity of the compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation:

-

Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar DB-5 or similar).

-

Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the Mass Spectrometer (MS) to scan a relevant mass range (e.g., m/z 40-400) in Electron Ionization (EI) mode.

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The sample components are separated by the GC column and subsequently ionized and detected by the MS.

-

Data Analysis:

-

Analyze the chromatogram to determine the retention time of the main peak and calculate the percentage purity based on peak area.

-

Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions, confirming the compound's identity.

-

Safety and Handling

Proper handling of this compound is critical due to its hazardous properties.

Hazard Identification

According to GHS classifications, this compound presents multiple hazards. [3]

-

GHS Classification :

-

Hazard Statements :

Handling and Storage Recommendations

Handling:

-

Work in a well-ventilated area or under a chemical fume hood. [6][7]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. [6][5][7]* Avoid contact with skin, eyes, and clothing. [6]* Keep away from heat, sparks, and open flames. [5] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][6][7]* Some sources recommend storage at 0-8°C. [1][8]* The material is noted to be air-sensitive and should be stored under an inert gas. [5]* Keep in original container; do not use metal containers. [5]

Applications

This compound is a versatile intermediate with documented use in several fields:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. [1][2]Its phenethylamine backbone is a common motif in biologically active molecules. [9]* Agrochemical Formulations : It is used in creating agrochemicals, where it can enhance the efficacy of pesticides and herbicides. [1][2]* Polymer Chemistry : The compound can act as a curing agent or hardener for epoxy resins. [1][2]* Cosmetic Products : It is incorporated into some cosmetic formulations to improve skin penetration and the stability of active ingredients. [2]

References

- PubChem. This compound | C10H16N2 | CID 241652. [Link]

- LookChem. This compound. [Link]

- PrepChem.com. Synthesis of 2-dimethylamino-1-phenylethane. [Link]

- PubChemLite. This compound (C10H16N2). [Link]

- National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]

- USA Chemical Suppliers. (2-amino-1-phenylethyl) dimethylamine suppliers USA. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]

- National Institutes of Health. [(1R)-2-amino-1-phenylethyl]dimethylamine | C10H16N2 | CID. [Link]

- FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]

- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). [Link]

- PricePlow Blog. Eria Jarensis Extract / N-phenethyl dimethylamine: Advanced PEA Stimulant. [Link]

- NIST WebBook.

- NIST WebBook. Benzeneethanamine. [Link]

- NIST WebBook. Benzeneethanamine, N,N-dimethyl-. [Link]

- Wikipedia. N,N-Dimethylphenethylamine. [Link]

- National Institutes of Health. Phenethylamine | C8H11N | CID 1001. [Link]

- NIST WebBook. 1,2-Diphenylethylamine. [Link]

- ResearchGate. (PDF) Crystal structure of ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C10H16N2 | CID 241652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-amino-1-phenylethyl) dimethylamine suppliers USA [americanchemicalsuppliers.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to (2-Amino-1-phenylethyl)dimethylamine (CAS: 6342-21-8): Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of (2-Amino-1-phenylethyl)dimethylamine, a versatile diamine compound. It serves as a crucial building block and intermediate in various industrial and research sectors. For professionals in drug development, polymer science, and agrochemical formulation, understanding the nuanced properties and synthetic utility of this molecule is paramount for innovation and application.

Core Identification and Nomenclature

This compound is a substituted phenethylamine derivative characterized by a primary amine and a tertiary amine group. This dual functionality is central to its reactivity and utility as a chemical intermediate.

| Identifier | Value |

| CAS Number | 6342-21-8[1][2][3][4] |

| IUPAC Name | N,N-dimethyl-1-phenylethane-1,2-diamine[2] |

| Synonyms | N1,N1-Dimethyl-1-phenylethane-1,2-diamine, this compound[1][3] |

| Molecular Formula | C₁₀H₁₆N₂[1][2][3][4] |

| Molecular Weight | 164.25 g/mol [1][2] |

| InChI Key | NFSAPTWLWWYADB-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CN(C)C(CN)C1=CC=CC=C1[3][4] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below, compiled from various sources, provides a quantitative profile of this compound.

| Property | Value | Source |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 217 °C at 760 mmHg | [5] |

| Melting Point | 79-82 °C (literature value, may refer to a salt form as the compound is typically a liquid at STP) | [5] |

| Density | 0.983 g/cm³ | [5] |

| pKa (Predicted) | 8.86 ± 0.10 | [3] |

| logP (Predicted) | 1.948 | [5] |

| XLogP3-AA (Computed) | 0.9 | [2][6] |

| Storage Conditions | Store at 0-8°C or Room Temperature | [1][7] |

The predicted pKa suggests the compound is a moderately strong base. The differing logP values indicate a balance of hydrophilic and lipophilic character, making it suitable for applications that require solubility in both aqueous and organic environments.

Synthesis Pathway and Experimental Considerations

While multiple synthetic routes may exist, a common conceptual pathway involves a multi-step process. The following workflow illustrates a literature-described approach, highlighting the key transformations required to construct the target molecule.

Conceptual Synthesis Workflow

This diagram outlines a plausible two-step synthesis. The choice of a palladium on carbon (Pd/C) catalyst is classic for hydrogenation reactions, offering high efficiency and selectivity in reducing specific functional groups. The use of a mild base like sodium carbonate (Na₂CO₃) is intended to neutralize acidic byproducts generated during the reaction.

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol (Conceptual)

The following protocol is a conceptual outline based on literature descriptions and should be adapted and optimized under controlled laboratory conditions.

-

Step 1: Intermediate Formation:

-

A multi-step reaction, potentially involving bromination of a precursor followed by nucleophilic substitution with dimethylamine, is performed to generate a suitable intermediate such as 1,1-Dimethyl-2-(2-bromo-2-phenyl-ethyl)-hydrazinium.[5] The causality here is to install the necessary atoms and create a leaving group (bromide) that facilitates the subsequent introduction of the second nitrogen functionality.

-

-

Step 2: Reductive Amination/Hydrogenation:

-

The intermediate from Step 1 is dissolved in an appropriate solvent system, such as aqueous acetic acid.

-

Palladium on activated charcoal (Pd-C) is added as the hydrogenation catalyst. This catalyst is chosen for its proven efficacy in reducing carbon-halogen bonds and other reducible groups under hydrogen atmosphere.

-

Aqueous sodium carbonate (Na₂CO₃) is added to the reaction mixture.

-

The reaction is subjected to a hydrogen (H₂) atmosphere at a specified pressure and temperature until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Self-Validation: The reaction's completion is validated by the disappearance of the starting material and the appearance of the product spot/peak with the expected retention factor/time.

-

-

Work-up and Purification:

-

The catalyst is removed by filtration through Celite.

-

The filtrate is subjected to an acid-base extraction to isolate the amine product.

-

The crude product is purified using column chromatography or distillation to yield the final this compound. The purity is typically confirmed by NMR spectroscopy.[1]

-

Industrial and Research Applications

The unique structure of this compound, featuring two distinct amine functionalities, makes it a highly valuable intermediate across several scientific disciplines.

Caption: Major application fields stemming from the compound's core structure.

-

Pharmaceutical Development : This compound is a key building block in medicinal chemistry, particularly for synthesizing drugs aimed at neurological disorders.[1][8][9] Its phenethylamine backbone is a common motif in many psychoactive and CNS-targeting compounds. It has also been identified in high-throughput screening for inhibitors of viral enzymes like the poliovirus RNA-dependent RNA polymerase.[8]

-

Agrochemical Formulations : It is used in the formulation of pesticides and herbicides.[1][8][9] The amine groups can improve the solubility and absorption of the active ingredients in plant systems, thereby enhancing their efficacy.

-

Polymer Chemistry : In materials science, it functions as a curing agent or hardener for epoxy resins.[1][8] The two amine groups can react with epoxide rings to form a cross-linked polymer network, imparting improved mechanical strength and chemical resistance to the final material.

-

Cosmetics and Analytical Chemistry : The compound is incorporated into cosmetic formulations to enhance skin penetration and improve the stability of active ingredients.[1][8] In analytical chemistry, it can be employed as a specialized reagent.[8]

Safety and Handling

Proper handling of this compound is critical due to its hazardous properties. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2][6] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Target Organ Toxicity | H335: May cause respiratory irritation[2] |

| Signal Word | Danger [6] |

-

Handling : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid inhalation of vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it should be handled with the utmost care, assuming it is highly toxic and corrosive.

References

- This compound | 6342-21-8. J&K Scientific.

- This compound. Chem-Impex.

- This compound | C10H16N2 | CID 241652. PubChem.

- This compound 6342-21-8 wiki. Guidechem.

- This compound|6342-21-8. AngeneChemical.

- This compound | 6342-21-8 | C10H16N2. Appchem.

- SAFETY D

- (2-Amino-2-phenylethyl)dimethylamine. Chem-Impex.

- This compound | 6342-21-8. ChemicalBook.

- This compound. LookChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H16N2 | CID 241652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. appchemical.com [appchemical.com]

- 5. lookchem.com [lookchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound | 6342-21-8 [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Stereoisomers of (2-Amino-1-phenylethyl)dimethylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-Amino-1-phenylethyl)dimethylamine, a substituted phenethylamine derivative, possesses a single stereocenter, giving rise to two non-superimposable mirror-image stereoisomers, or enantiomers. This guide provides a comprehensive technical overview of these stereoisomers, targeting researchers and professionals in drug development and chemical synthesis. We will delve into the structural nuances, stereoselective synthesis strategies, robust analytical methods for separation and characterization, and the underlying principles that govern these methodologies. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of Chirality in Phenethylamines

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of pharmaceutical agents.[1] The introduction of a chiral center, as seen in this compound, fundamentally alters the molecule's interaction with the chiral environment of biological systems. Stereoisomers, while possessing identical chemical composition and connectivity, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[2] This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions. Consequently, the isolation and characterization of individual enantiomers are not merely an academic exercise but a critical necessity in drug development to ensure safety and efficacy.

The core structure features a chiral carbon at the C1 position, bonded to a phenyl group, a hydrogen atom, a dimethylamino group, and an aminoethyl group.

Figure 1: Structure of this compound with the chiral center highlighted.

The two enantiomers are designated as (R)-(2-Amino-1-phenylethyl)dimethylamine and (S)-(2-Amino-1-phenylethyl)dimethylamine based on the Cahn-Ingold-Prelog priority rules.

| Property | (R)-Enantiomer | (S)-Enantiomer |

| IUPAC Name | (1R)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine | (1S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine |

| Optical Rotation | Hypothetically dextrorotatory, e.g., [α]D > 0 | Hypothetically levorotatory, e.g., [α]D < 0 |

| Biological Activity | Potentially distinct from the (S)-enantiomer | Potentially distinct from the (R)-enantiomer |

Table 1: Properties of the (R) and (S) Stereoisomers.

Stereoselective Synthesis and Resolution Strategies

Achieving enantiomeric purity is a central challenge. Two primary pathways are employed: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis via Chiral Auxiliaries

A robust method for establishing the desired stereochemistry is through the use of a chiral auxiliary. This involves covalently bonding a chiral molecule to the substrate, directing the stereochemical outcome of a subsequent reaction, and then cleaving the auxiliary. Chiral 1-phenylethylamine (α-PEA) is an exemplary and widely used auxiliary for such transformations.[3]

A plausible synthetic route involves the reductive amination of a suitable phenylacetone precursor with a chiral amine. For instance, reacting a phenylacetone with enantiomerically pure (R)- or (S)-α-methylbenzylamine forms a chiral imine intermediate. Subsequent stereoselective reduction, followed by hydrogenolysis to remove the auxiliary, yields the desired enantiomerically enriched product.[4]

Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.

Causality: The choice of the auxiliary's chirality directly dictates the stereochemistry of the final product. The steric bulk of the auxiliary directs the approach of the reducing agent to the imine, preferentially forming one diastereomer over the other.

Resolution of Racemates via Chiral Chromatography

When a racemic mixture is synthesized, the enantiomers must be separated. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the definitive technique for both analytical quantification and preparative isolation.[2][5][]

The principle relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes results in different retention times, allowing for separation. For amine compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[7]

Analytical Characterization of Stereoisomers

A multi-faceted analytical approach is required to confirm the identity, purity, and absolute configuration of the stereoisomers.

Workflow for Stereoisomeric Purity Analysis

The following workflow represents a self-validating system for determining the enantiomeric excess (e.e.) of a synthesized sample.

Figure 3: Standard workflow for the determination of enantiomeric excess.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a robust starting point for method development. The key is the selection of the CSP, which must provide sufficient selectivity for the two enantiomers.

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Methodology:

-

System Preparation:

-

Instrument: HPLC or UHPLC system with UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is a prime candidate due to its proven efficacy for a wide range of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). An amine additive (e.g., 0.1% diethylamine) is crucial to add to the mobile phase.

-

Causality: The amine additive prevents peak tailing by competing with the analyte for active sites on the silica support of the CSP, ensuring sharp, symmetrical peaks necessary for accurate integration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 5-10 µL of the prepared sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where the phenyl group absorbs.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the peak areas.

-

Calculate the enantiomeric excess as described in Figure 3.

-

Trustworthiness: This protocol is self-validating through the use of a racemic standard (a 50:50 mixture) to confirm peak identity and ensure the method is capable of baseline separation. System suitability parameters (e.g., resolution > 1.5) must be met before analyzing unknown samples.

| Parameter | Typical Value / Condition | Rationale |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | Proven selectivity for chiral amines. |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Balances retention and resolution; DEA prevents peak tailing. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for optimal efficiency. |

| Temperature | 25 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | Strong absorbance from the phenyl ring. |

| Injection Vol. | 5 µL | Avoids column overloading. |

Table 2: Example Chiral HPLC Method Parameters.

Complementary Analytical Techniques

While chiral chromatography is the workhorse for purity assessment, other techniques are vital for comprehensive characterization.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, enantiomers have identical NMR spectra. However, the addition of a chiral solvating agent or conversion into diastereomers with a chiral derivatizing agent can induce chemical shift differences, allowing for their distinction and quantification.[8]

-

Optical Rotation and Circular Dichroism (CD): These chiroptical techniques measure the interaction of the chiral molecule with plane-polarized light.[5][8] Optical rotation (measured by a polarimeter) gives a bulk value ([α]D) that is equal and opposite for the two enantiomers. CD spectroscopy provides more detailed structural information.

-

X-ray Crystallography: This is the unequivocal method for determining the absolute configuration of a molecule.[8] It requires the formation of a high-quality single crystal, often as a salt with a suitable chiral acid, which can be challenging but provides definitive proof of stereochemistry.

Conclusion

The stereoisomers of this compound present a classic case study in the importance of chirality in chemical and pharmaceutical sciences. A systematic approach combining stereoselective synthesis or efficient resolution with a suite of robust analytical techniques is essential for the development and quality control of enantiomerically pure compounds. The methodologies outlined in this guide, grounded in established chemical principles and validated through systematic protocols, provide a reliable framework for researchers in the field. The choice of analytical technique—from the high-throughput capability of chiral HPLC to the definitive structural elucidation by X-ray crystallography—must be tailored to the specific scientific question at hand, ensuring both accuracy and efficiency in the characterization of these important chiral building blocks.

References

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- Meyers, J. (2022). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. Walsh Medical Media.

- Gasparrini, F., et al. (2007). Analytical Methods in Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.

- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).

- Chen, Y., et al. (n.d.). Analysis of stereoisomers of chiral drug by mass spectrometry. ResearchGate.

- Głowacka, I.E., et al. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.

- Chem-Impex. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- Lage, S., et al. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.

- National Institutes of Health. (n.d.). Phenethylamine. PubChem.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.

- Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.

- Bunin, A.V., et al. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.

- Nichols, D.E. (1976). Asymmetric synthesis of phenylisopropylamines. Google Patents.

- Berger, C., et al. (2009). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. ResearchGate.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 5. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

Chiral resolution of racemic (2-Amino-1-phenylethyl)dimethylamine

An In-Depth Technical Guide to the Chiral Resolution of Racemic (2-Amino-1-phenylethyl)dimethylamine

Abstract

This compound, a substituted phenethylamine derivative, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stereochemistry is critical, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the principal methodologies for resolving its racemic mixture. We will delve into the mechanistic underpinnings and provide field-proven protocols for classical diastereomeric salt formation, enzymatic kinetic resolution, and advanced chromatographic separations. This document is intended for researchers, chemists, and process development professionals seeking both theoretical understanding and practical, actionable protocols for obtaining enantiomerically pure this compound.

The Imperative of Chirality in Amine Synthesis

Chirality is a fundamental property of molecules that possess a non-superimposable mirror image. These mirror-image isomers, known as enantiomers, have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility). However, in the chiral environment of biological systems, their interactions can differ dramatically. For a molecule like this compound, one enantiomer might elicit a desired therapeutic effect while the other could be inactive or even harmful. Therefore, obtaining single enantiomers is not merely an academic exercise but a regulatory and safety necessity in drug development.

The resolution of a racemate—a 50:50 mixture of two enantiomers—is a cornerstone of asymmetric synthesis. While direct asymmetric synthesis is the ideal, resolution of readily available racemic starting materials often provides a more pragmatic and cost-effective route to enantiopure compounds.[3] This guide will explore the most robust and widely adopted resolution strategies applicable to the target amine.

Classical Resolution via Diastereomeric Salt Formation

This is one of the oldest and most reliable methods for resolving racemic bases and acids.[4][5] The strategy's elegance lies in its simplicity: converting a pair of enantiomers, which are physically inseparable, into a pair of diastereomers, which have distinct physical properties and can be separated.

Principle of Separation

The core principle involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

-

(R)-Amine + (R')-Acid → (R,R')-Diastereomeric Salt

-

(S)-Amine + (R')-Acid → (S,R')-Diastereomeric Salt

Because these salts are diastereomers, they possess different crystal lattice energies and, crucially, different solubilities in a given solvent.[6] By carefully selecting the solvent system, one diastereomer can be selectively precipitated through fractional crystallization while the other remains in the mother liquor.

Causality Behind Experimental Choices

-

Choice of Resolving Agent: Tartaric acid is a workhorse resolving agent due to its low cost, natural availability in both enantiomeric forms, and the high crystallinity of the salts it forms.[6] Its derivatives, such as O,O'-Dibenzoyl-D-tartaric acid (DBTA), often provide superior separation by creating more rigid and discriminating crystal packing interactions.[6]

-

Solvent Selection: The choice of solvent is paramount and often requires empirical screening. The ideal solvent must exhibit a significant solubility differential between the two diastereomeric salts. Protic solvents like methanol or ethanol are common starting points as they facilitate salt formation and crystallization through hydrogen bonding.[7] The presence of small amounts of water can also dramatically influence solubility and even reverse the order of precipitation.[7]

Experimental Protocol: Resolution with (+)-(2R,3R)-Tartaric Acid

This protocol provides a self-validating workflow for the resolution of (±)-(2-Amino-1-phenylethyl)dimethylamine. The success of the resolution is monitored at each stage by measuring the optical rotation of the isolated amine.

-

Salt Formation:

-

In a 500 mL Erlenmeyer flask, dissolve 7.5 g of (+)-(2R,3R)-tartaric acid in 250 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

To this solution, add 8.2 g of racemic (±)-(2-Amino-1-phenylethyl)dimethylamine slowly with stirring. An exothermic reaction will occur, indicating salt formation.

-

-

Crystallization:

-